
3,3'-Diethylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Diethylbiphenyl is an organic compound with the molecular formula C16H18. It consists of two benzene rings connected by a single bond, with each benzene ring having an ethyl group attached to the third carbon atom. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, materials science, and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3’-Diethylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation .
Industrial Production Methods
In an industrial setting, the production of 3,3’-Diethylbiphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Diethylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl carboxylic acids.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions include biphenyl carboxylic acids, dihydro derivatives, and various substituted biphenyl compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,3’-Diethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Materials Science: This compound is utilized in the development of advanced materials, including liquid crystals and polymers.
Biology and Medicine: Research explores its potential as a ligand in drug design and its interactions with biological macromolecules.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,3’-Diethylbiphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its biphenyl structure allows it to fit into hydrophobic pockets of proteins, influencing their activity. The ethyl groups can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethylbiphenyl: Similar in structure but with methyl groups instead of ethyl groups.
4,4’-Diethylbiphenyl: Ethyl groups attached to the fourth carbon atoms of the benzene rings.
2,2’-Diethylbiphenyl: Ethyl groups attached to the second carbon atoms of the benzene rings.
Uniqueness
3,3’-Diethylbiphenyl is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as melting and boiling points, as well as variations in biological activity .
Propriétés
Numéro CAS |
28575-17-9 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-ethyl-3-(3-ethylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-13-7-5-9-15(11-13)16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3 |
Clé InChI |
RUNQGXYOXGYVOX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)C2=CC=CC(=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


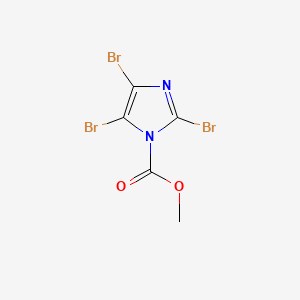
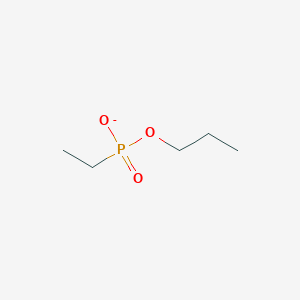
![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)


![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)


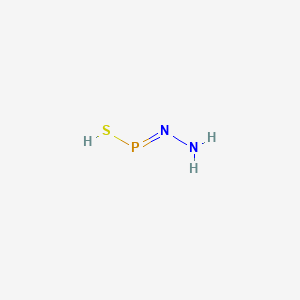
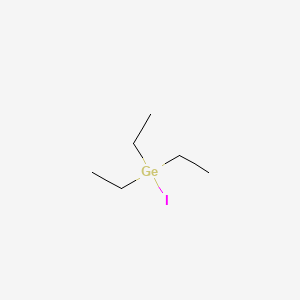
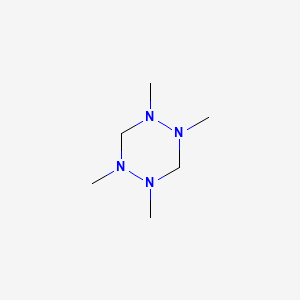


![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)
